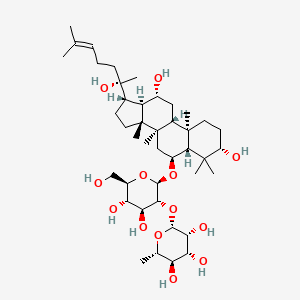

20(S)-Ginsenoside Rg2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

20(S)-Ginsenoside Rg2 is a natural product found in Panax ginseng with data available.

科学的研究の応用

Neuroprotective Effects

Mechanisms of Action

20(S)-Ginsenoside Rg2 exhibits significant neuroprotective properties, particularly against glutamate-induced neurotoxicity. Research indicates that it can inhibit the release of glutamic acid, which is critical in preventing neuronal damage. In studies involving PC12 cells, Rg2 administration resulted in reduced levels of malondialdehyde and nitric oxide, both markers of oxidative stress, while enhancing cell viability and reducing apoptosis by modulating caspase-3 and calpain II expression levels .

Ischemia-Reperfusion Injury

In models of ischemia-reperfusion injury, Rg2 has shown efficacy in mitigating neuronal damage. It decreases the expression of amyloid precursor protein and amyloid β-protein (Aβ1-40), which are associated with neurodegenerative diseases like Alzheimer's. The compound also upregulates heat shock protein 70 (HSP70), contributing to cellular protection during stress conditions .

Cognitive Function and Memory Enhancement

Vascular Dementia

Studies have demonstrated that this compound can improve cognitive function in models of vascular dementia by enhancing the excitability of the cerebral cortex and regulating neurotransmitter levels. It has been shown to increase monoamine transmitters' content, thereby improving learning and memory abilities in experimental rat models .

Mechanistic Insights

The mechanism underlying these cognitive benefits may involve the regulation of glutamate receptor subunit gene expressions and apoptosis-related proteins such as Bcl-2 and Bax. Enhanced Bcl-2 expression coupled with decreased Bax levels suggests an anti-apoptotic effect that could be leveraged for therapeutic strategies against cognitive decline .

Anti-Inflammatory Properties

This compound also demonstrates significant anti-inflammatory effects. It has been observed to inhibit pro-inflammatory cytokines and pathways involved in inflammation, making it a candidate for treating conditions characterized by chronic inflammation . The compound's ability to modulate inflammatory responses could be beneficial in various clinical settings, including neuroinflammatory diseases.

Mood Regulation and Antidepressant Effects

Chronic Pain and Depression

Research indicates that this compound can alleviate symptoms associated with chronic pain and depression-like behaviors in animal models. In studies involving chronic constriction injury models, Rg2 administration improved pain thresholds and reduced anxiety-like behaviors .

Mechanistic Pathways

The antidepressant effects are believed to be mediated through the brain-derived neurotrophic factor signaling pathway in the hippocampus. This pathway is crucial for neuronal survival and synaptic plasticity, suggesting that Rg2 may enhance mood regulation by promoting neuroplasticity .

Pharmacokinetics and Safety Profile

Research has established methods for analyzing the pharmacokinetics of this compound, demonstrating its stability and bioavailability after administration. A high-performance liquid chromatography method has been developed to separate its enantiomers effectively, providing insights into its pharmacological profiles .

Summary Table of Applications

特性

分子式 |

C42H72O13 |

|---|---|

分子量 |

785 g/mol |

IUPAC名 |

(2R,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C42H72O13/c1-20(2)11-10-14-42(9,51)22-12-16-40(7)28(22)23(44)17-26-39(6)15-13-27(45)38(4,5)35(39)24(18-41(26,40)8)53-37-34(32(49)30(47)25(19-43)54-37)55-36-33(50)31(48)29(46)21(3)52-36/h11,21-37,43-51H,10,12-19H2,1-9H3/t21-,22-,23+,24-,25+,26+,27-,28-,29-,30+,31+,32-,33+,34+,35-,36+,37+,39+,40+,41+,42-/m0/s1 |

InChIキー |

AGBCLJAHARWNLA-GGBIZLPOSA-N |

異性体SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C[C@@]4([C@H](C[C@H]([C@H]5[C@]4(CC[C@@H]5[C@](C)(CCC=C(C)C)O)C)O)[C@@]6([C@@H]3C([C@H](CC6)O)(C)C)C)C)CO)O)O)O)O)O |

正規SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)O)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。